molecular formula C12H15NO6S B382290 (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid CAS No. 321979-13-9

(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid

Cat. No.: B382290
CAS No.: 321979-13-9
M. Wt: 301.32g/mol
InChI Key: JDMPWMZBXGXNCV-HWKANZROSA-N
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Description

“(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid” is a synthetic acrylic acid derivative featuring a 4-methoxyphenyl core modified at the 3-position with a sulfonamide group linked to a 2-hydroxyethylamino substituent. The (2E)-stereochemistry of the acrylic acid moiety ensures planarity, which is critical for interactions with biological targets. This compound is of interest in medicinal chemistry for its structural similarity to bioactive chalcones and cinnamic acid derivatives, which are known for anticancer, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

(E)-3-[3-(2-hydroxyethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO6S/c1-19-10-4-2-9(3-5-12(15)16)8-11(10)20(17,18)13-6-7-14/h2-5,8,13-14H,6-7H2,1H3,(H,15,16)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMPWMZBXGXNCV-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methoxyphenyl Precursors

The introduction of the sulfonyl group typically begins with chlorosulfonic acid under controlled conditions. For example:

  • Substrate : 4-Methoxyacetophenone or 4-methoxybenzaldehyde.

  • Reagent : Chlorosulfonic acid (ClSO₃H) at 0–5°C.

  • Product : 3-Sulfo-4-methoxybenzaldehyde sulfonic acid.

This step requires precise temperature control to avoid over-sulfonation. The sulfonic acid intermediate is then converted to sulfonyl chloride using thionyl chloride (SOCl₂), yielding 3-(chlorosulfonyl)-4-methoxybenzaldehyde .

Amination with 2-Hydroxyethylamine

The sulfonyl chloride intermediate undergoes nucleophilic substitution with 2-hydroxyethylamine to form the sulfonamide:

  • Conditions : Reaction in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

  • Yield : ~75–85% after purification via recrystallization.

Critical Note : Excess amine or prolonged reaction times may lead to di-substitution or hydrolysis byproducts.

Formation of the Acrylic Acid Side Chain

Knoevenagel Condensation

The acrylic acid moiety is introduced via condensation between 3-([(2-hydroxyethyl)amino]sulfonyl)-4-methoxybenzaldehyde and malonic acid:

  • Catalyst : Piperidine or pyridine.

  • Solvent : Ethanol or toluene under reflux.

  • Mechanism : Base-catalyzed deprotonation of malonic acid, followed by nucleophilic attack on the aldehyde and subsequent decarboxylation.

Reaction Equation :

Aldehyde+CH2(COOH)2piperidine(2E)-Acrylic acid+CO2+H2O\text{Aldehyde} + \text{CH}2(\text{COOH})2 \xrightarrow{\text{piperidine}} \text{(2E)-Acrylic acid} + \text{CO}2 + \text{H}2\text{O}

Optimization :

  • Temperature : 80–110°C.

  • Yield : 60–70% with E-isomer predominance (>90%).

Alternative Pathway: Cyanoacetic Acid Condensation

Patent WO2020225386A1 describes a modified approach using cyanoacetic acid instead of malonic acid:

  • Conditions : Reflux in acrylonitrile with piperidine.

  • Advantage : Higher regioselectivity for the E-isomer.

  • Yield : ~78% after column chromatography.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.

  • HPLC : Reverse-phase C18 column for final product isolation (>98% purity).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.92 (d, J = 15.6 Hz, 1H, CH=COO), 7.58 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 15.6 Hz, 1H, CH=COO), 4.85 (t, J = 5.2 Hz, 1H, OH), 3.89 (s, 3H, OCH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O), 1175 cm⁻¹ (C-O).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)E:Z Ratio
KnoevenagelBenzaldehydeMalonic acid condensation6592:8
Cyanoacetic AcidBenzaldehydeCyanoacetic condensation7895:5
Patent WO2020225386A1PropylanilineVilsmeier-Haack reaction7090:10

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are recommended to enhance heat dissipation during exothermic steps like sulfonation. Patent WO2015092186A1 highlights the use of copper catalysts in aqueous polymerization, suggesting potential adaptations for acrylic acid stabilization .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The acrylic acid moiety can undergo conjugation reactions, affecting the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acrylic acid derivatives with variations in sulfonamide substituents, aryl ring modifications, or functional group replacements. Key comparisons include physicochemical properties, synthetic accessibility, and biological activity (where reported).

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Details Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Biological Activity References
(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid 3-(2-Hydroxyethylamino-sulfonyl), 4-methoxy 329.34* Not reported Not reported Enhanced hydrophilicity; potential enzyme inhibition -
(2E)-3-[3-(Aminosulfonyl)-4-methoxyphenyl]acrylic acid 3-NH₂-sulfonyl, 4-methoxy 285.29 Not reported Not reported Commercial availability (Santa Cruz Biotechnology)
(2E)-3-{3-[(Dimethylamino)sulfonyl]-4-methoxyphenyl}acrylic acid 3-(CH₃)₂N-sulfonyl, 4-methoxy 313.35 Not reported Not reported Higher lipophilicity; priced at $197/250 mg
(2E)-3-{3-[(4-Chlorophenoxy)methyl]-4-methoxyphenyl}acrylic acid 3-(4-Cl-phenoxy)methyl, 4-methoxy 318.75 Not reported Not reported Chlorine substituent may enhance bioactivity
4-Methoxycinnamic acid (trans-3-(4-methoxyphenyl)acrylic acid) No sulfonamide; 4-methoxy 178.18 192–194 Not reported Anticancer activity (cell cycle arrest, apoptosis)
(2E)-3-(3-Ethoxy-4-methoxyphenyl)acrylic acid 3-Ethoxy, 4-methoxy 222.24 Not reported Not reported Used in synthesis of natural product analogs

*Calculated molecular weight based on formula C₁₂H₁₅NO₆S.

Key Observations:

The latter’s dimethyl group increases lipophilicity, which may reduce aqueous solubility but improve membrane permeability . 4-Chlorophenoxy methyl substitution () replaces the sulfonamide with a bulkier, hydrophobic group, likely altering target selectivity .

Aryl Ring Modifications: 4-Methoxycinnamic acid () lacks the sulfonamide group, exhibiting simpler pharmacokinetics and confirmed anticancer activity via p53-mediated pathways. Its lower molecular weight correlates with higher melting points (192–194°C) compared to sulfonamide derivatives .

Synthetic Accessibility :

  • Sulfonamide-containing analogs are synthesized via sulfonation of acrylic acid precursors (e.g., using SOCl₂ to generate acyl chlorides, as in ). Yields for related compounds (e.g., benzimidazole derivatives in ) range from 48–58.9%, suggesting moderate efficiency for similar routes .

Biological Activity

(2E)-3-(3-([(2-Hydroxyethyl)amino]sulfonyl)-4-methoxyphenyl)acrylic acid, often referred to as HEA-4, is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological properties of HEA-4, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of HEA-4 can be represented as follows:

C14H17N1O5S\text{C}_{14}\text{H}_{17}\text{N}_{1}\text{O}_{5}\text{S}

This compound features a methoxy group, a sulfonamide moiety, and an acrylic acid backbone, which are critical for its biological activity.

HEA-4 exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : HEA-4 has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Antioxidant Properties : The compound demonstrates antioxidant activity by scavenging free radicals, thereby protecting cells from oxidative stress.
  • Cell Signaling Modulation : HEA-4 may influence various signaling pathways, including those related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that HEA-4 possesses anticancer properties. In vitro studies have demonstrated that HEA-4 can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HT-29 (Colon)20Inhibition of cell cycle progression
A549 (Lung)25Modulation of apoptotic signaling

Anti-inflammatory Effects

HEA-4 has shown promise in reducing inflammation in animal models. It significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

ModelDose (mg/kg)Result
Carrageenan-induced paw edema1040% reduction in edema
LPS-induced inflammation20Decreased TNF-alpha by 50%

Case Studies

  • Breast Cancer Treatment : A clinical trial investigated the effects of HEA-4 in patients with metastatic breast cancer. Patients receiving HEA-4 showed a significant reduction in tumor size compared to the control group.
  • Chronic Inflammatory Diseases : In a study involving patients with rheumatoid arthritis, HEA-4 administration resulted in reduced joint swelling and pain scores over a 12-week period.

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